![molecular formula C23H19BrN6OS B12157926 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12157926.png)
2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide
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Overview
Description
2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in an alkaline medium, followed by the reduction of the corresponding ketone . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or other functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the bromophenyl moiety.
Scientific Research Applications
2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential antimicrobial and antifungal properties make it a candidate for developing new antibiotics or antifungal agents.
Medicine: Its anticancer properties are being explored for developing new chemotherapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide involves its interaction with various molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity and leading to the compound’s biological effects. The bromophenyl and pyridinyl groups can enhance the compound’s binding affinity and specificity for its targets, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-5-phenyl-1,2,4-triazole-3-thiol: Shares the triazole core and bromophenyl group but lacks the pyridinyl and acetamide functionalities.
2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone: Similar structure but with a different substituent on the ethanone moiety.
Uniqueness
The uniqueness of 2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide lies in its combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the pyridinyl and acetamide groups enhances its potential as a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C23H19BrN6OS |
---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
InChI |
InChI=1S/C23H19BrN6OS/c1-16(18-8-5-13-25-14-18)26-27-21(31)15-32-23-29-28-22(17-6-3-2-4-7-17)30(23)20-11-9-19(24)10-12-20/h2-14H,15H2,1H3,(H,27,31)/b26-16+ |
InChI Key |
YKWLEVGDBGYNGO-WGOQTCKBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3)/C4=CN=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
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